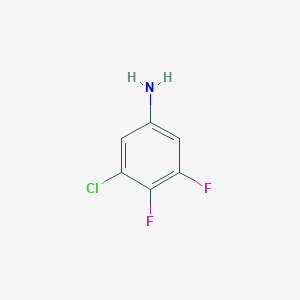

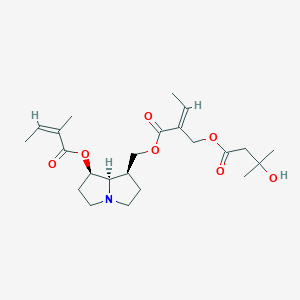

(3S,4R)-苄基 3-((叔丁氧羰基)氨基)-4-羟基哌啶-1-甲酸酯

描述

The compound is a chiral piperidine derivative, which is a class of compounds that have garnered interest due to their presence in various bioactive molecules and pharmaceuticals. The specific stereochemistry of (3S,4R) indicates the spatial arrangement of the substituents around the piperidine ring, which can significantly influence the compound's biological activity and synthesis complexity.

Synthesis Analysis

The synthesis of related chiral piperidine derivatives has been explored in several studies. For instance, an enantioselective synthesis of a similar compound, benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, was achieved using an iodolactamization as a key step, highlighting the importance of controlling stereochemistry during the synthesis . Another study improved the synthesis of a related compound, (3R)-2-(tert-Butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, by employing a modified Pictet-Spengler reaction, achieving high yield and enantiomeric excess . These methods underscore the advancements in synthesizing complex chiral piperidine derivatives with high stereochemical control.

Molecular Structure Analysis

The molecular structure of chiral piperidine derivatives is characterized by the presence of multiple stereocenters, which are crucial for their biological function. The stereochemistry is often determined using spectroscopic methods such as NMR, as seen in the synthesis of orthogonally protected (3R,4S)- and (3S,4S)-4,5-diamino-3-hydroxypentanoic acids, where the absolute configuration was assigned by 1H NMR spectroscopy .

Chemical Reactions Analysis

Chiral piperidine derivatives can undergo various chemical reactions, which are essential for their functionalization and application in synthesis. For example, tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate derivatives were reacted with L-selectride to yield cis isomers, and subsequent reactions led to the formation of trans isomers, demonstrating the versatility of these compounds in stereoselective reactions . Additionally, the ring expansion of azabicyclo[3.3.0]octane systems to chiral piperidine derivatives has been shown to be highly diastereoselective, which is critical for obtaining the desired stereochemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of chiral piperidine derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The presence of tert-butoxycarbonyl (Boc) groups and other protecting groups affects the compound's stability and reactivity, which is important for its handling and use in further chemical transformations. The large-scale preparation of analogs from L-aspartic acid demonstrates the practical aspects of synthesizing these compounds with high yield and diastereoselectivity, which is relevant for industrial applications .

科学研究应用

用于合成手性双环哌啶

研究人员已经从 β-氨基醇合成新的手性双环 3-羟基哌啶,展示了高非对映选择性扩环。这个过程阐明了立体中心对非对映选择性的影响,合成的化合物可能对药物化学产生影响 (Wilken 等人,1997)。

有机化学中的立体选择性合成

该化合物已被用于叔丁基 3-烯丙基-4-羟基哌啶-1-甲酸酯的立体选择性合成中。这涉及与 L-选择性还原剂的反应,以定量产率生成顺式异构体,以及用于形成反式异构体的三津野反应。这些工艺对于开发用于药物应用的立体异构纯化合物至关重要 (Boev 等人,2015)。

有机转化中的机理研究

该化合物的叔丁氧羰基 (Boc) 基团因其通过碱生成的醇盐的迁移机理而受到研究。了解这些机理对于合成有机化学中开发更有效的合成途径至关重要 (薛和西尔弗曼,2010)。

蛋白酶抑制剂的合成

研究人员已经合成了该化合物的类似物,作为他们开发蛋白酶抑制剂工作的一部分,这对于治疗艾滋病毒和某些癌症等疾病很重要。合成方法和所得化合物的抑制活性为药物开发提供了有价值的见解 (Rich、Sun 和 Ulm,1980)。

酶催化动力学拆分

该化合物已被用于涉及哌啶羟基酯的酶催化动力学拆分的研究中。此类研究对于开发获得对映异构纯化合物的技术至关重要,这是药物化学中的一项重大挑战 (Solymár、Forró 和 Fülöp,2004)。

糖苷水解酶抑制剂的合成

使用该化合物的衍生物合成类碳水化合物的二氢恶嗪和四氢恶嗪证明了其作为糖苷水解酶抑制剂的潜力。此类抑制剂因其在多种疾病中的治疗潜力而被探索 (Best 等人,2002)。

属性

IUPAC Name |

benzyl (3S,4R)-4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O5/c1-18(2,3)25-16(22)19-14-11-20(10-9-15(14)21)17(23)24-12-13-7-5-4-6-8-13/h4-8,14-15,21H,9-12H2,1-3H3,(H,19,22)/t14-,15+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOHDMZDTYNCUBC-LSDHHAIUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CN(CCC1O)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CN(CC[C@H]1O)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S,4R)-Benzyl 3-((tert-butoxycarbonyl)amino)-4-hydroxypiperidine-1-carboxylate | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{[3,4-dihydro-1(2H)-naphthalenylidenamino]oxy}(dioxo)phenyl-lambda~6~-sulfane](/img/structure/B3034222.png)

![2-[(Carboxymethyl)sulfanyl]propanoic acid](/img/structure/B3034226.png)

![3-Azabicyclo[3.1.1]heptan-6-one hydrochloride](/img/structure/B3034241.png)

![2-[(E)-1-(4-fluorophenyl)ethylidene]-1-hydrazinecarbothioamide](/img/structure/B3034244.png)